Patent-Protected Intermediate Status: N-Cyclopropyl-3-nitropyridin-4-amine vs. Unspecified Nitropyridine Intermediates
N-Cyclopropyl-3-nitropyridin-4-amine is explicitly cited as a key synthetic intermediate in three distinct patent families for kinase and PD-L1 inhibitors, whereas structurally similar regioisomers such as N-cyclopropyl-3-nitropyridin-2-amine (CAS 290313-20-1) lack equivalent patent documentation in these therapeutic areas . The compound appears in WO-2021136354-A1 (biphenyl derivative PD-L1 inhibitors), TW-202136259-A (biphenyl derivative inhibitors), and WO-2020247298-A2 (LRRK2 inhibitors) . This patent linkage provides direct evidence of industrial selection for specific medicinal chemistry programs, a differentiation factor not documented for the 2-amino regioisomer or N-alkyl-substituted nitropyridine analogs in these same therapeutic contexts .
| Evidence Dimension | Patent-protected intermediate status |
|---|---|
| Target Compound Data | Explicitly cited in 3 patent families (WO-2021136354-A1, TW-202136259-A, WO-2020247298-A2) for PD-L1 and LRRK2 inhibitors |
| Comparator Or Baseline | N-cyclopropyl-3-nitropyridin-2-amine (CAS 290313-20-1) and other nitropyridine intermediates |
| Quantified Difference | 3 patent citations for target compound; 0 documented citations for comparator in same therapeutic programs |
| Conditions | Patent database search (WIPO, Espacenet) |
Why This Matters
Patent-cited intermediates demonstrate industrial validation for specific drug discovery programs, reducing procurement risk for researchers targeting similar chemical space.
